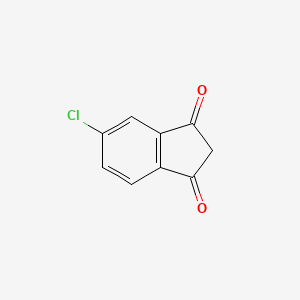

5-Chloro-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClO2 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

5-chloroindene-1,3-dione |

InChI |

InChI=1S/C9H5ClO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 |

InChI Key |

LFHYFZPSJVTJDB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Chloro 1h Indene 1,3 2h Dione

Electrophilic and Nucleophilic Reactions at the Carbonyl Centers

The two carbonyl groups at positions 1 and 3 of the indene (B144670) ring are key sites for nucleophilic attack. The adjacent electron-withdrawing groups enhance the electrophilicity of these carbons, making them susceptible to reaction with a variety of nucleophiles.

5-Chloro-1H-indene-1,3(2H)-dione readily undergoes condensation reactions with various nitrogen-containing nucleophiles, such as primary amines, hydrazines, and their derivatives. These reactions typically involve the initial nucleophilic attack of the nitrogen atom on one of the carbonyl carbons, followed by dehydration to form a C=N double bond.

For instance, the reaction with aromatic amines in the presence of a catalytic amount of acid leads to the formation of the corresponding enaminones. The reaction with substituted hydrazines can yield hydrazones, which can be valuable intermediates for the synthesis of heterocyclic compounds like pyrazoles.

Table 1: Examples of Condensation Reactions with Nitrogen-Containing Nucleophiles

| Nitrogen Nucleophile | Product Type |

|---|---|

| Aniline | 2-(Phenylamino)-5-chloro-1H-inden-1-one |

| Phenylhydrazine | 5-Chloro-2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione |

The active methylene (B1212753) group at the C-2 position of this compound is sufficiently acidic to participate in Knoevenagel condensation reactions with aldehydes and ketones. nih.gov This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, which facilitates the deprotonation of the C-2 position to form a nucleophilic enolate. nih.gov This enolate then attacks the carbonyl carbon of the aldehyde or ketone, leading to a condensation product after dehydration. nih.gov

These reactions are pivotal for the synthesis of a variety of derivatives with extended conjugation, which often exhibit interesting photophysical properties. The choice of the carbonyl compound and the reaction conditions can be tuned to achieve the desired product in good yields.

For example, the condensation with aromatic aldehydes yields 2-arylidene-5-chloro-1H-indene-1,3(2H)-diones. Similarly, reactions with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) introduce new functional groups at the 2-position, expanding the synthetic utility of the starting material.

Table 2: Knoevenagel Condensation of this compound with Various Carbonyl Compounds

| Carbonyl Compound | Base Catalyst | Product |

|---|---|---|

| Benzaldehyde | Piperidine | 2-(Phenylmethylene)-5-chloro-1H-indene-1,3(2H)-dione |

| 4-Nitrobenzaldehyde | Pyrrolidine | 2-((4-Nitrophenyl)methylene)-5-chloro-1H-indene-1,3(2H)-dione |

| Malononitrile | Sodium Acetate | 2-(Dicyanomethylene)-5-chloro-1H-indene-1,3(2H)-dione |

Reactivity at the Indene Ring System

The indene ring system, being aromatic, can undergo substitution reactions. The presence of the electron-withdrawing dicarbonyl moiety and the chlorine atom influences the regioselectivity of these reactions.

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl groups. However, under forcing conditions, reactions such as nitration and halogenation can occur. The chlorine atom is an ortho-, para-director, but the strong deactivating effect of the dicarbonyl system will direct incoming electrophiles to the positions meta to it, namely the 4 and 6 positions. The directing effects of the chloro and dicarbonyl groups are therefore in opposition, which can lead to a mixture of products. Friedel-Crafts reactions, both alkylation and acylation, are generally difficult on such a deactivated ring system and often require harsh conditions and strong Lewis acid catalysts. wikipedia.orgsigmaaldrich.commt.com

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. The presence of the strongly electron-withdrawing dicarbonyl groups, which are meta to the chlorine, does not sufficiently activate the ring for nucleophilic attack at the position of the chlorine. For nucleophilic aromatic substitution to occur readily, strong electron-withdrawing groups are typically required at the ortho and/or para positions to the leaving group to stabilize the intermediate Meisenheimer complex.

The indene framework of this compound can potentially undergo radical reactions. For instance, free-radical halogenation at the benzylic C-2 position could be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. wikipedia.org This would lead to the formation of 2-halo-5-chloro-1H-indene-1,3(2H)-dione. However, the acidity of the C-2 protons makes ionic reactions at this position more common. Photochemical reactions, such as [2+2] cycloadditions, could also be envisioned with the enone-like double bond that can be formed at the C-2 position through derivatization, such as in the Knoevenagel products. nih.gov

Transformations Involving the Chlorine Substituent

The chlorine atom attached to the aromatic ring of this compound is a site for various chemical modifications. These transformations are crucial for the synthesis of more complex molecules and for tuning the electronic and steric properties of the indenedione scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify aryl halides.

Suzuki Coupling:

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. wikipedia.org For this compound, a Suzuki coupling would enable the introduction of various aryl or vinyl substituents at the 5-position, leading to the synthesis of substituted biphenyl (B1667301) or styrene (B11656) derivatives of the indenedione core. The general catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Overview of Suzuki Coupling Reaction

| Component | Role | Common Examples |

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid, Vinylboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ nih.gov |

| Base | Activates boronic acid | K₂CO₃, Na₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Toluene, Dioxane, Dimethoxyethane nih.gov |

Sonogashira Coupling:

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org Applying this reaction to this compound would allow for the introduction of an alkynyl group at the 5-position. This is particularly useful for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in the preparation of complex molecules and materials. libretexts.org The reaction can be carried out under mild conditions, including at room temperature. wikipedia.org

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Function | Typical Reagents |

| Aryl Halide | Electrophilic partner | This compound |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene, Propargyl alcohol nih.gov |

| Palladium Catalyst | Primary catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ libretexts.org |

| Copper(I) Salt | Co-catalyst | CuI |

| Base | Alkyne deprotonation | Triethylamine, Diisopropylamine |

Heck Reaction:

The Mizoroki-Heck reaction, or simply the Heck reaction, is the chemical reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgmdpi.com This reaction is a powerful method for the arylation of olefins. mdpi.com In the context of this compound, the Heck reaction would enable the introduction of a substituted vinyl group at the 5-position. The reaction typically exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com

Table 3: Typical Conditions for the Heck Reaction

| Parameter | Description | Examples |

| Aryl Halide | Substrate | This compound |

| Alkene | Coupling partner | Styrene, Acrylates wikipedia.org |

| Palladium Catalyst | Catalyst | Pd(OAc)₂, PdCl₂ wikipedia.org |

| Base | Neutralizes HX | Triethylamine, Potassium carbonate wikipedia.org |

| Solvent | Reaction medium | DMF, Acetonitrile |

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under specific conditions, such as the presence of a strong nucleophile and potentially a catalyst, displacement of the chlorine can occur. For instance, reactions with enolates of active methylene compounds have been shown to displace chlorine on other heterocyclic halides. rsc.org This strategy could potentially be applied to this compound to introduce new carbon-oxygen or carbon-carbon bonds.

Reductive dehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or with metal/acid combinations. For this compound, this reaction would yield the parent compound, 1H-indene-1,3(2H)-dione. This can be a useful strategy if the chlorine atom was initially used as a directing group or to block a specific position during a synthetic sequence.

Formation of Complex Molecular Architectures and Heterocyclic Systems

The 1,3-dicarbonyl moiety and the reactive methylene group of the indenedione core are key features that enable its participation in reactions that build complex molecular structures and heterocyclic systems. wikipedia.org

Annulation reactions involve the formation of a new ring onto a pre-existing molecule. The 1,3-dicarbonyl unit in this compound is a versatile precursor for various condensation reactions that can lead to the formation of fused heterocyclic systems. For example, multicomponent reactions involving Knoevenagel condensation followed by a Michael addition and cyclization can lead to "indeno-fused structures". mdpi.com These reactions often proceed by initial condensation at the active methylene group, followed by intramolecular cyclization involving one of the carbonyl groups.

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. The double bond of the enol form of this compound, or derivatives where the active methylene group has been converted to a double bond (e.g., via a Knoevenagel condensation), can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.org These reactions, such as the Huisgen 1,3-dipolar cycloaddition, are powerful methods for the synthesis of five-membered heterocyclic rings. organic-chemistry.org For example, reaction with a nitrile oxide would lead to the formation of an isoxazole (B147169) ring fused to the indene system.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Conjugated Systems

The rigid framework and reactive dicarbonyl functionality of this compound make it a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and extended conjugated systems. These molecular architectures are of significant interest in materials science for their applications in organic electronics. The primary strategies for elaborating the this compound core into these larger systems often involve initial condensation reactions followed by cyclization cascades.

A prevalent method for creating extended conjugated systems from 1,3-indandione (B147059) derivatives is the Knoevenagel condensation. This reaction typically involves the base-catalyzed reaction of the active methylene group of the indandione with an aromatic aldehyde. In the case of this compound, this reaction leads to the formation of 2-(arylmethylene)-5-chloro-1H-indene-1,3(2H)-dione derivatives. These products possess an extended π-system due to the conjugation between the indene core and the arylmethylene substituent. The reaction is versatile, accommodating a wide range of aromatic aldehydes, including those with electron-donating or electron-withdrawing groups. aston.ac.uk

For instance, the condensation with various benzaldehydes can yield a library of compounds with tailored electronic properties. The general reaction scheme is depicted below:

Scheme 1: Knoevenagel condensation of this compound with Aromatic Aldehydes

(Image depicting the general reaction of this compound with an aromatic aldehyde to form a 2-(arylmethylene) derivative)

The resulting 2-(arylmethylene)-5-chloro-1H-indene-1,3(2H)-diones are themselves interesting extended conjugated systems. Further elaboration of these intermediates can lead to the formation of PAHs. One potential pathway is through intramolecular cyclization reactions, such as a Friedel-Crafts-type alkylation or a photochemically or thermally induced electrocyclization, which could lead to the formation of indenofluorene derivatives. The synthesis of indenofluorenes is a notable application of indane derivatives in the construction of complex PAHs. bohrium.com

Another powerful strategy for constructing complex polycyclic systems from 1,3-indandione precursors involves cascade reactions. These sequences can rapidly build molecular complexity in a single pot. For example, a Knoevenagel condensation followed by a Diels-Alder reaction has been utilized for the synthesis of novel spiroindenotetrahydropyridine derivatives. mdpi.com While not directly starting from this compound, this methodology highlights a plausible route to complex polycyclic structures.

A hypothetical cascade reaction for the synthesis of a PAH from this compound could involve an initial Knoevenagel condensation with an appropriate dienophile-containing aldehyde, followed by an intramolecular Diels-Alder reaction. Subsequent aromatization would then yield the final polycyclic aromatic product.

Furthermore, Michael addition reactions followed by cyclization offer another avenue to polycyclic frameworks. A cascade Michael/alkylation reaction of 2-arylidene-1,3-indandiones has been reported to produce activated spirocyclopentanes. researchgate.net Adapting this strategy to the chloro-substituted analogue could lead to novel spiro-PAH structures.

The following table outlines some potential extended conjugated systems and PAHs that could be synthesized from this compound based on established reactivity patterns of related compounds.

| Precursor | Reactant | Product | Product Type | Potential Synthesis Route |

| This compound | Benzaldehyde | 2-(Phenylmethylene)-5-chloro-1H-indene-1,3(2H)-dione | Extended Conjugated System | Knoevenagel Condensation |

| This compound | Naphthalene-2-carbaldehyde | 2-(Naphthalen-2-ylmethylene)-5-chloro-1H-indene-1,3(2H)-dione | Extended Conjugated System | Knoevenagel Condensation |

| 2-(2-Vinylphenylmethylene)-5-chloro-1H-indene-1,3(2H)-dione | - | Chloro-substituted Indenofluorene derivative | Polycyclic Aromatic Hydrocarbon | Intramolecular Electrocyclization |

| This compound | Cinnamaldehyde | 2-(3-Phenylallylidene)-5-chloro-1H-indene-1,3(2H)-dione | Extended Conjugated System | Knoevenagel Condensation |

| This compound & Acrylaldehyde | Dienophile | Chloro-substituted tetracyclic adduct | Polycyclic System | Knoevenagel/Diels-Alder Cascade |

The synthesis of such complex aromatic systems from this compound underscores its utility as a versatile building block in the development of novel organic materials with potential applications in electronic and photonic devices. The chlorine substituent can also serve as a handle for further functionalization through cross-coupling reactions, further expanding the diversity of accessible PAHs and extended conjugated systems.

Computational and Theoretical Investigations of 5 Chloro 1h Indene 1,3 2h Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Prediction

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For 5-Chloro-1H-indene-1,3(2H)-dione, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The indene-1,3(2H)-dione core is largely planar, and the primary conformational flexibility would arise from the methylene (B1212753) group at the 2-position. Theoretical calculations would confirm the planarity of the fused ring system and determine the precise atomic coordinates.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Lengths | ~1.22 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C (five-membered ring) | ~1.47 - 1.54 Å |

| Planarity of Benzene (B151609) Ring | Near Planar |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a specific published study on this exact compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and chlorine atoms. The LUMO is anticipated to be distributed over the electron-deficient dicarbonyl system. The presence of the electron-withdrawing chlorine atom would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indene-1,3-dione.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Molecular Orbital | Energy (eV) - Illustrative |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Note: These are representative values and would be determined precisely by specific quantum chemical calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack.

For this compound, the MEP surface would show negative potential around the carbonyl oxygen atoms, making them sites for interaction with electrophiles. The area around the hydrogen atoms of the aromatic ring and the methylene group would exhibit positive potential. The chlorine atom, due to its electronegativity, would also influence the charge distribution, creating a region of negative potential around it.

To quantify the reactivity of different sites within a molecule, various reactivity descriptors derived from DFT can be calculated. Fukui functions, for instance, indicate the change in electron density at a particular point when an electron is added or removed, thereby identifying the most nucleophilic and electrophilic sites. wikipedia.org The local ionization potential, when mapped on the molecular surface, highlights the regions from which an electron is most easily removed.

For this compound, analysis of Fukui functions would likely pinpoint the carbonyl carbons as primary sites for nucleophilic attack and the oxygen atoms as sites for electrophilic attack. These descriptors provide a more quantitative picture of the reactivity patterns suggested by the MEP surface.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also extensively used to predict and interpret various types of spectra, providing a powerful tool for structure elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for a given molecule. These predicted spectra can be compared with experimental data to confirm the structure or to help in the assignment of complex spectra. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets.

For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons, influenced by the position of the chlorine substituent. The protons of the methylene group would also have a characteristic chemical shift. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the chlorinated aromatic carbon, and the other carbons in the molecule.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) - Illustrative |

|---|---|

| H-2 | ~3.1 |

| H-4 | ~7.8 |

| H-6 | ~7.6 |

| H-7 | ~7.9 |

Note: These are representative values and the actual spectrum would depend on the solvent and experimental conditions. These values are not from a specific published study.

Vibrational Frequencies and Intensities (IR, Raman)

Computational methods, particularly DFT, are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, a complete vibrational analysis can be performed using DFT calculations, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p).

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. The analysis involves the characterization of different vibrational modes, including stretching, bending, and torsional motions of the chemical bonds.

Key vibrational modes for this compound would include:

C=O Stretching: The two carbonyl groups on the five-membered ring will exhibit strong, characteristic stretching vibrations in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. The symmetric and asymmetric combinations of these stretches will have distinct frequencies and intensities.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum, generally between 760 and 505 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring are typically observed around 3000-3100 cm⁻¹.

CH₂ Bending and Stretching: The methylene group in the five-membered ring will have characteristic scissoring, wagging, twisting, and rocking modes, in addition to its stretching vibrations.

Table 1: Representative Calculated Vibrational Frequencies and Intensities for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated IR Intensity (km/mol) | Calculated Raman Activity (Å⁴/amu) |

| Aromatic C-H Stretch | 3105 | 15.2 | 120.5 |

| Aromatic C-H Stretch | 3088 | 12.8 | 115.3 |

| CH₂ Asymmetric Stretch | 2985 | 25.6 | 85.1 |

| CH₂ Symmetric Stretch | 2910 | 20.1 | 78.9 |

| C=O Asymmetric Stretch | 1745 | 250.3 | 45.2 |

| C=O Symmetric Stretch | 1715 | 180.7 | 60.8 |

| Aromatic C=C Stretch | 1605 | 85.4 | 150.7 |

| Aromatic C=C Stretch | 1580 | 75.2 | 140.3 |

| CH₂ Scissoring | 1460 | 40.1 | 30.6 |

| C-Cl Stretch | 720 | 95.8 | 25.4 |

Note: The values in this table are representative and based on typical DFT calculations for similar molecules. They are intended for illustrative purposes.

UV-Vis Absorption and Emission Spectra Simulation

Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate UV-Vis absorption and emission spectra. researchgate.netresearchgate.netresearchgate.netnih.gov These calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as n → π* and π → π* transitions, and their corresponding absorption wavelengths (λ_max). The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the spectra in solution.

The simulated UV-Vis spectrum of this compound is expected to show absorptions characteristic of the indandione chromophore, with the chloro-substituent potentially causing a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted indan-1,3-dione. The calculations would also provide information on the oscillator strengths of the transitions, which are related to the intensity of the absorption bands.

Table 2: Representative Simulated UV-Vis Absorption Data for this compound in Chloroform

| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → π) | 385 | 0.015 |

| S₀ → S₂ (π → π) | 320 | 0.250 |

| S₀ → S₃ (π → π*) | 285 | 0.450 |

Note: The values in this table are representative and based on typical TD-DFT calculations for similar molecules. They are intended for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

In a solvent, MD simulations can reveal information about the solvation shell around the molecule and the nature of solute-solvent interactions. This is crucial for understanding its solubility and reactivity in different media.

When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can provide a dynamic picture of the binding process. These simulations can help to:

Assess the stability of the ligand-protein complex over time.

Identify key amino acid residues involved in binding.

Characterize the conformational changes that occur upon binding.

Calculate the binding free energy, which is a measure of the binding affinity.

Such studies are valuable in the context of drug design and development, where understanding the dynamic interactions between a small molecule and its target is essential.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies can provide detailed insights into the reaction pathways, transition states, and the role of catalysts.

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of transition states.

For a given reaction of this compound, computational chemists can search the potential energy surface for saddle points, which correspond to transition states. Once located, the transition state structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions of this compound, such as nucleophilic substitution or condensation reactions, computational studies can map out the step-by-step mechanism, identifying any intermediates and transition states along the way. This level of detail is often difficult to obtain through experimental methods alone.

Computational methods are increasingly being used to design and screen catalysts for chemical reactions. In the context of reactions involving this compound, computational approaches can be used to:

Understand the role of existing catalysts: By modeling the interaction of the catalyst with the reactants and transition states, researchers can gain insight into how the catalyst lowers the activation energy of the reaction.

Screen potential new catalysts: A library of potential catalysts can be computationally screened to predict their effectiveness for a particular reaction. This can help to prioritize experimental efforts and accelerate the discovery of new and improved catalysts. For instance, in reactions like the synthesis of spiropyrazolone-butenolides, computational screening of N-heterocyclic carbene (NHC) precursors can aid in selecting the most effective catalyst. rsc.org

Design novel catalysts: Based on the understanding of the reaction mechanism, new catalysts can be designed in silico with improved activity and selectivity.

Functional Applications of 5 Chloro 1h Indene 1,3 2h Dione and Its Derivatives in Advanced Materials and Chemical Technologies

Polymer Chemistry and Materials Science

The indene-1,3-dione scaffold is of significant interest in materials science due to its rigid structure and versatile reactivity. The introduction of a chlorine atom at the 5-position further modulates its electronic properties, enhancing its potential for creating materials with specific functions.

Monomers for Polymer Synthesis

While direct polymerization of 5-Chloro-1H-indene-1,3(2H)-dione is not extensively documented, its chemical structure presents clear potential for its use as a monomer. The active methylene (B1212753) group, located between the two carbonyls, is highly reactive and can participate in condensation reactions, such as the Knoevenagel condensation, with various aldehydes and ketones. mdpi.comsums.ac.ir This reactivity allows for the synthesis of larger, conjugated molecules which can serve as repeating units in a polymer chain.

The incorporation of the this compound moiety into a polymer backbone could impart desirable properties such as thermal stability and specific optoelectronic characteristics, owing to its electron-deficient nature. These properties make such potential polymers candidates for applications in organic electronics and specialized optical materials.

Cross-Linking Agents and Polymer Additives

The bifunctional nature of this compound, conferred by its two ketone groups, suggests its potential application as a cross-linking agent. It can react with polymers containing appropriate functional groups (e.g., hydrazines or amines) to form stable covalent bonds, thereby creating a three-dimensional polymer network. This cross-linking can significantly enhance the mechanical strength, thermal resistance, and solvent resistance of the base polymer. Furthermore, as a polymer additive, the chlorinated aromatic structure could contribute to properties such as flame retardancy and a higher refractive index in the final material.

Catalysis and Ligand Design

The electronic and structural features of this compound make it an attractive scaffold for the design of both organocatalysts and ligands for metal-based catalysis.

Precursors for Organocatalysts

The indene-1,3-dione core serves as a versatile platform for building complex molecular architectures. researchgate.net The reactive methylene bridge can be readily functionalized to introduce chiral auxiliaries or other catalytically active groups. By leveraging reactions like Knoevenagel condensation, the this compound scaffold can be elaborated into more complex structures designed to catalyze specific organic transformations with high selectivity. mdpi.comsums.ac.ir

Ligands for Transition Metal Catalysis

Derivatives of indene-1,3-dione are recognized for their potential to act as ligands for metal complexes. The β-diketone moiety within the this compound structure can function as a bidentate chelating agent, binding to a transition metal center through its two oxygen atoms. The chlorine substituent on the aromatic ring acts as an electron-withdrawing group, which can modulate the electron density at the metal center. This electronic tuning is a critical principle in catalyst design, as it influences the stability, reactivity, and selectivity of the resulting metallo-catalyst. The principle of using dione (B5365651) structures as ligands to create efficient catalysts is well-established in coordination chemistry. rsc.org

Agrochemicals and Crop Protection (Focus on Chemical Mechanism and Design Principles)

The indane-1,3-dione framework is a key structural motif found in several commercially significant agrochemicals, including insecticides, herbicides, and rodenticides. beilstein-journals.org The design principle involves using the rigid indanedione core as a scaffold and modifying its biological activity through the introduction of various substituents.

This compound and its immediate precursors are valuable intermediates in the synthesis of these complex agrochemicals. A notable example is the use of 5-chloro-2,3-dihydro-1H-inden-1-one, a direct synthetic relative, as an intermediate in the production of arthropodicidal oxadiazines, which are used for crop protection. google.com

Herbicidal Action: For instance, the herbicide Indanofan, a derivative of indane-1,3-dione, functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO) in plants. This inhibition disrupts chlorophyll (B73375) biosynthesis, leading to the accumulation of phototoxic intermediates and ultimately causing plant death. The specific substituents on the indane core are crucial for target affinity and species selectivity. nih.gov

Rodenticidal Action: In another example, the indane-1,3-dione derivative Chlorophacinone acts as a potent anticoagulant rodenticide. epa.gov Its mechanism involves the inhibition of the vitamin K epoxide reductase enzyme, which is essential for the blood clotting cascade. This leads to fatal hemorrhaging in rodents.

The chlorine atom in this compound is a key design element. Halogenation is a common strategy in drug and agrochemical design to enhance binding affinity to target enzymes, improve metabolic stability, and modify the compound's lipophilicity, which affects its uptake and transport within the target organism. nih.gov

Table 1: Examples of Agrochemicals Based on the Indane-1,3-dione Scaffold

| Compound Name | CAS Number | Type |

| Indanofan | 133220-30-1 | Herbicide |

| Chlorophacinone | 3691-35-8 | Rodenticide |

Structure-Activity Relationships in Pesticide/Herbicide Development (Chemical Design Perspective)

The indanedione skeleton is a well-established pharmacophore in the design of pesticides, most notably anticoagulant rodenticides. The core structure is essential for their biological activity. By introducing specific substituents, such as fluorine, into the molecular structure of 1,3-indandione (B147059), researchers have developed novel rodenticides with enhanced toxicity and efficacy. nih.gov

While the parent compound is active, the chlorinated derivative serves as a crucial intermediate for other classes of pesticides. Specifically, the related precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, is a key building block in the synthesis of arthropodicidal oxadiazines. google.com This highlights the importance of the chloro-indanone framework in creating complex heterocyclic systems with targeted insecticidal properties. The structure-activity relationship (SAR) in this context depends on the precise assembly of the final oxadiazine molecule, for which the chloro-indan-1-one provides the necessary structural foundation.

Table 1: Role of Indanedione Core in Pesticide Development

| Compound Class | Core Structure | Target Pest | Key Structural Features for Activity |

| Anticoagulant Rodenticides | 1,3-Indandione | Rodents | The 1,3-dione system is essential for inhibiting vitamin K epoxide reductase. Substitutions on the phenyl ring can enhance potency. nih.goviajps.com |

| Arthropodicidal Oxadiazines | 5-Chloro-1-indanone | Arthropods | The chloro-indanone moiety serves as a critical synthetic precursor for building the final complex insecticidal molecule. google.com |

Mechanism of Action at the Molecular Level (Chemical Interactions)

The mode of action for indanedione-based pesticides is well-characterized, particularly for anticoagulant rodenticides like diphenadione and chlorophacinone. epa.gov These compounds function by inhibiting the enzyme vitamin K epoxide reductase. nih.gov This enzyme is critical for the vitamin K cycle, which is responsible for activating blood clotting factors in the liver. nih.gov By blocking this enzyme, the indanedione anticoagulant prevents the production of essential clotting factors, leading to internal hemorrhaging and eventual death in the target rodent pest. google.com This gradual effect, developing over several days, is a key feature of this class of rodenticides. google.com

For insecticides derived from the 5-chloro-indanone precursor, such as the arthropodicidal oxadiazines, the mechanism of action is different and targets the nervous system of the insect. While the specific target for every oxadiazine can vary, this class of insecticides often acts on ion channels within the insect's nervous system, disrupting normal neurotransmission and leading to paralysis and death.

Precursors for Specialty Chemicals and Fine Chemicals

The indanedione scaffold is a versatile starting material in organic synthesis due to its reactivity, particularly at the C-2 position nestled between the two carbonyl groups. wikipedia.org This makes it a valuable precursor for a range of specialty and fine chemicals.

Synthesis of Pharmaceutical Intermediates (Chemical Synthesis Focus)

The indane-1,3-dione structure is recognized as a valuable pharmacophore in medicinal chemistry for the development of various therapeutic agents. iajps.comresearchgate.net Derivatives have been synthesized and investigated for numerous biological activities, including as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.govnih.gov In this context, the rigid dione structure serves as a scaffold to which other functional groups can be attached to create potent and selective enzyme inhibitors.

For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids have been designed and synthesized as potential anti-Alzheimer's agents. nih.gov These compounds showed potent inhibitory activity against acetylcholinesterase (AChE), with some fluorinated derivatives demonstrating higher potency than the reference drug rivastigmine. nih.govsigmaaldrich.com Molecular modeling studies indicate that the core structure can interact with both the catalytic and peripheral active sites of the enzyme. nih.gov The synthesis of such complex molecules often begins with precursors like this compound, whose structure provides a ready-made bicyclic system for further chemical elaboration.

Table 2: Synthesis of Pharmaceutical Intermediates from Indanedione

| Starting Material | Target Compound Class | Therapeutic Target | Synthetic Transformation Example |

| 1,3-Indandione Derivatives | Isoindoline-1,3-dione Hybrids | Acetylcholinesterase (AChE) | Condensation reactions to build N-benzyl pyridinium moieties onto the core structure. nih.govsigmaaldrich.com |

| 5-Chloro-1-indanone | Arthropodicidal Oxadiazines | Insect Nervous System | Multi-step synthesis involving cyclization to form the oxadiazine ring system. google.com |

Fragrance and Flavor Precursors

While specific applications of this compound in the fragrance industry are not widely documented, the broader indane and indanone skeleton is of interest in perfumery. Certain substituted indanones have been described as possessing desirable aroma characteristics, such as coumarin-like scents. google.com Furthermore, compounds like 3,3-dimethyl indan-1-one have been noted for their safranal-like qualities, offering potential alternatives to restricted fragrance ingredients. google.com These applications suggest that the indane core can serve as a foundational structure for compounds with pleasant and complex odors. The synthesis of these fragrance molecules involves the chemical modification of the indanone precursor, demonstrating the potential utility of the indane framework in this industry. google.com

Sensor Technologies and Chemo-sensing Devices

The ability of the indanedione structure to react with specific analytes and produce a detectable signal makes it a candidate for use in sensor technologies.

Recognition Elements in Optical Sensors

The most prominent example of an indanedione derivative used in sensor technology is the application of the isomeric 1,2-indanedione in forensic science for the detection of latent fingerprints on porous surfaces like paper. nih.govfingerprintexpert.inresearchgate.net In this application, the 1,2-indanedione molecule acts as a chemical recognition element for the amino acids present in fingerprint residues. nauss.edu.saresearchgate.net

The reaction mechanism involves the 1,2-diketone architecture of the indanedione binding to the amino acids. fingerprintexpert.in This interaction produces a colored product known as "Joullie Pink," which is highly fluorescent and can be visualized under specific light conditions (e.g., 520 nm light with a 590 nm filter). fingerprintexpert.innauss.edu.sa This process effectively transforms the invisible latent print into a visible and recordable image. The success of 1,2-indanedione as a fingerprint reagent showcases the inherent ability of the indanedione core to serve as a recognition element that generates a clear optical signal upon interaction with a target analyte. This principle could potentially be extended to other isomers and derivatives, including this compound, for the development of novel optical sensors for various molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.